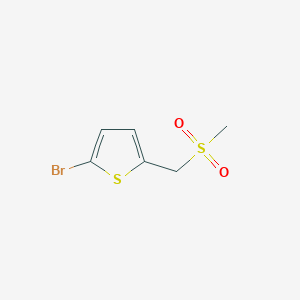
2-Bromo-5-(methylsulfonylmethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(methylsulfonylmethyl)thiophene is a chemical compound with the CAS Number: 1876844-61-9 . It has a molecular weight of 255.16 . It is a useful precursor of drugs and optical materials .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(methylsulfonylmethyl)thiophene is 1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-(methylsulfonylmethyl)thiophene are not detailed in the available resources, thiophenes are known to be useful in cross-coupling reactions and C-H arylations .The physical data for a related compound, 2-bromo-5-methylthiophene, includes a boiling point of 65°C (15mmHg) and a density of 1.552 g/mL at 25°C .
Scientific Research Applications
Arylation and Polymer Synthesis
2-Bromo-5-(methylsulfonylmethyl)thiophene is utilized in arylation processes. For instance, thiophenes substituted at the 3-position are coupled with aryl/heteroaryl bromides to produce 5-arylated thiophenes. This process is significant in the synthesis of various chemical compounds, including polymers (Bheeter, Bera, & Doucet, 2013). Additionally, it is instrumental in the synthesis of regioregular poly[3-(alkylthio)thiophenes], highlighting its role in creating novel polymer materials (Wu, Chen, & Rieke, 1996).
Synthesis of Thiophene Derivatives
The compound is crucial in synthesizing various thiophene derivatives. It is used in reactions that lead to the production of bis- and tris(methylthio)thiophenes and other brominated thiophene compounds, which are important in diverse chemical reactions and material synthesis (Gronowitz, Temciuc, & Hörnfeldt, 1993).
Material Science and Photostabilization
In the field of material science, 2-Bromo-5-(methylsulfonylmethyl)thiophene derivatives have been used as photostabilizers for materials like poly(vinyl chloride). This application is crucial for enhancing the durability and lifespan of materials exposed to UV radiation (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Advanced Chemical Synthesis
This compound plays a significant role in advanced chemical synthesis, including the creation of highly strained thiophenes and facilitating various chemical reactions such as the Diels-Alder reaction, which are fundamental in organic synthesis (Nakayama & Kuroda, 1993).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(methylsulfonylmethyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2S2/c1-11(8,9)4-5-2-3-6(7)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMLBJNWKJWPQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfonylmethyl)thiophene | |
CAS RN |
1876844-61-9 |
Source


|
| Record name | 2-bromo-5-(methanesulfonylmethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

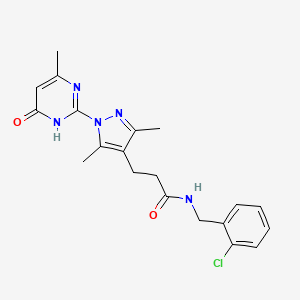
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

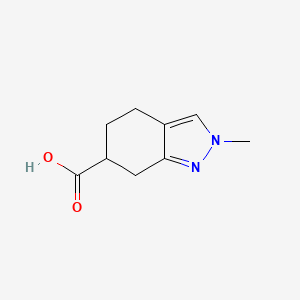
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
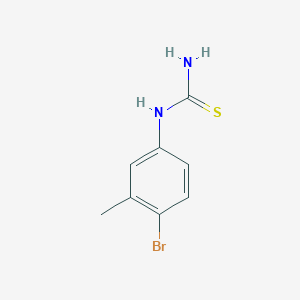
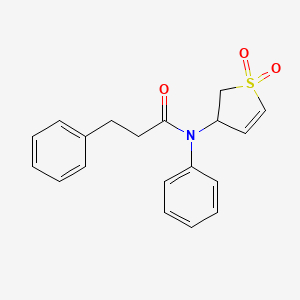
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
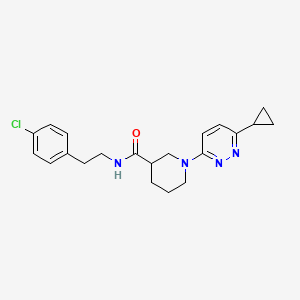

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)
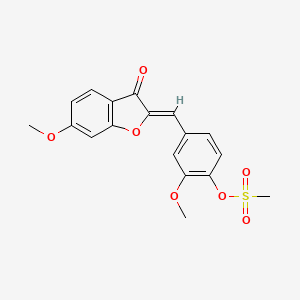
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)